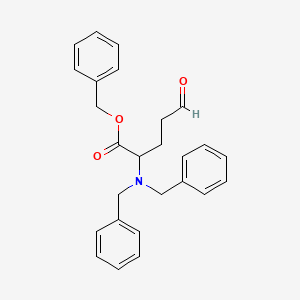
Benzyl 2-(dibenzylamino)-5-oxopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-(dibenzylamino)-5-oxopentanoate is an organic compound that belongs to the class of benzylamines This compound is characterized by the presence of a benzyl group attached to an amino group, which is further connected to a pentanoate structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(dibenzylamino)-5-oxopentanoate typically involves the reaction of benzylamine with a suitable ester or acid chloride. One common method is the reaction of benzylamine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems. The use of catalysts and advanced reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Benzyl 2-(dibenzylamino)-5-oxopentanoate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, OsO4
Reduction: LiAlH4, NaBH4, H2/Ni
Substitution: Alkyl halides, acyl chlorides, CuBr, N,N,N’,N’'-pentamethyldiethylenetriamine
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Substituted benzyl derivatives
Scientific Research Applications
Benzyl 2-(dibenzylamino)-5-oxopentanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benzyl 2-(dibenzylamino)-5-oxopentanoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit serine proteases or other enzymes involved in metabolic pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Benzylamine: A simpler compound with a benzyl group attached to an amino group.
Dibenzylamine: Contains two benzyl groups attached to an amino group.
Benzyl 2-(dibenzylamino)acetate: Similar structure but with an acetate group instead of a pentanoate group.
Uniqueness: Benzyl 2-(dibenzylamino)-5-oxopentanoate is unique due to its specific structure, which combines the properties of benzylamine and pentanoate. This unique combination allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C26H27NO3 |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
benzyl 2-(dibenzylamino)-5-oxopentanoate |
InChI |
InChI=1S/C26H27NO3/c28-18-10-17-25(26(29)30-21-24-15-8-3-9-16-24)27(19-22-11-4-1-5-12-22)20-23-13-6-2-7-14-23/h1-9,11-16,18,25H,10,17,19-21H2 |
InChI Key |
SREOBCCTYUETBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(CCC=O)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[Bis(trifluoromethyl)aminooxy]radical](/img/structure/B15292686.png)
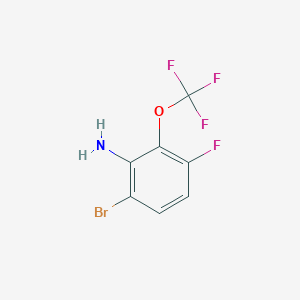
![4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]octahydro-alpha,7a-dimethyl-1H-indene-1-acetaldehyde](/img/structure/B15292693.png)
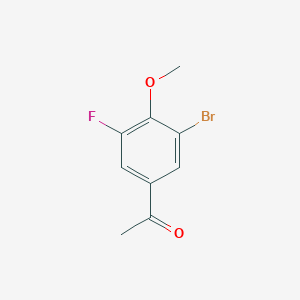
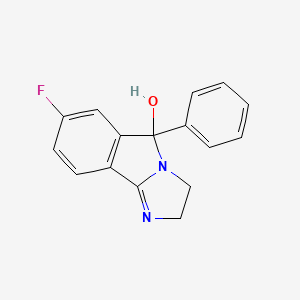
![Pregabalin Paraben Amide ((3S)-3-[[(4-Hydroxybenzoyl)amino]methyl]-5-methyl Hexanoic Acid)](/img/structure/B15292704.png)
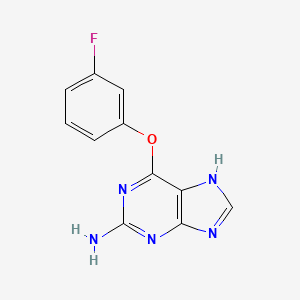
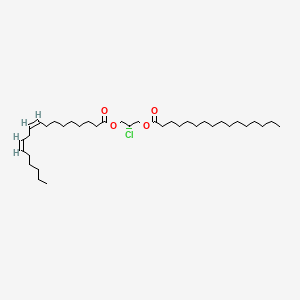
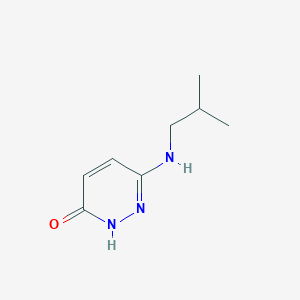
![8-[2-(Diphenylmethoxy)ethyl]methylamino]-7-methyltheophylline](/img/structure/B15292745.png)

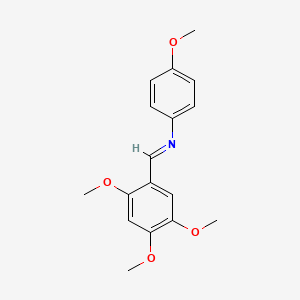
![[(1E,3E)-4-Phenyl-1,3-butadienyl]-boronic Acid](/img/structure/B15292774.png)
![(3E,5E)-1-[[1-[(2-fluorophenyl)methyl]triazol-4-yl]methyl]-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one](/img/structure/B15292781.png)
